molecular formula C14H26N2O2 B3244216 8-(Boc-amino)-2-azaspiro[4.5]decane CAS No. 1609409-14-4

8-(Boc-amino)-2-azaspiro[4.5]decane

Cat. No.: B3244216
CAS No.: 1609409-14-4
M. Wt: 254.37
InChI Key: PGYQPWDBUCVPDF-UHFFFAOYSA-N
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Description

8-(Boc-amino)-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37. The purity is usually 95%.
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Biological Activity

8-(Boc-amino)-2-azaspiro[4.5]decane is a compound characterized by its unique spirocyclic structure, which includes a bicyclic framework featuring a nitrogen atom. Its molecular formula is C₁₄H₂₆N₂O₂, indicating the presence of two nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and drug development.

Biological Activities

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that this compound and its derivatives are being investigated for their role as inhibitors of FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition may have significant implications for pain relief and anti-inflammatory therapies, as it can enhance endocannabinoid signaling by preventing the breakdown of these lipid mediators.

2. Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes related to metabolic pathways. The unique spirocyclic structure contributes to its binding affinity and selectivity, making it a valuable scaffold for drug design. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding properties and kinetics, providing insights into how structural modifications can influence biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateSimilar spirocyclic structureUsed in Ugi reactions for diverse compound synthesis
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylateContains a keto group at position 7Potentially different biological activity profile
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSmaller spirocyclic frameworkDifferent ring size may affect reactivity
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateDifferent positioning of carbonyl groupVariability in biological interactions

This table illustrates how variations in functional groups and ring sizes can influence the reactivity and biological properties of related compounds, highlighting the distinctiveness of this compound within this class of molecules.

Case Studies

Case Study: FAAH Inhibition
In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit FAAH activity in vitro. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in managing pain and inflammation through modulation of endocannabinoid levels.

Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted to identify key structural features that enhance biological activity against specific targets. Modifications to the Boc group or alterations in the spirocyclic framework were systematically evaluated to determine their effects on binding affinity and selectivity towards FAAH and other enzymes.

Synthesis and Research Applications

The synthesis of this compound typically involves several steps, including optimization through solvent-free conditions or microwave-assisted techniques to enhance yield and reduce reaction times. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and is employed in studies investigating enzyme mechanisms.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYQPWDBUCVPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148805, DTXSID101153396
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-14-4, 1609400-93-2
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 2
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 3
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 4
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 5
8-(Boc-amino)-2-azaspiro[4.5]decane
Reactant of Route 6
8-(Boc-amino)-2-azaspiro[4.5]decane

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